Cholesteryl ether

Lipid Metabolism Tracer Studies Cellular Uptake

Cholesteryl ether (CAS 2469-23-0) is a synthetic cholesterol derivative in which the 3β-hydroxyl group is replaced by an ether linkage, resulting in a compound with the molecular formula C₅₄H₉₀O and a molecular weight of 755.29 g/mol. It is typically a colorless to pale yellow oil or solid, soluble in organic solvents but insoluble in water due to its hydrophobic nature.

Molecular Formula C54H90O
Molecular Weight 755.3 g/mol
CAS No. 2469-23-0
Cat. No. B12805278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl ether
CAS2469-23-0
Molecular FormulaC54H90O
Molecular Weight755.3 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C
InChIInChI=1S/C54H90O/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)55-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3
InChIKeyZFGOPJASRDDARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Ether (CAS 2469-23-0) Procurement Guide: Properties and Scientific Baseline


Cholesteryl ether (CAS 2469-23-0) is a synthetic cholesterol derivative in which the 3β-hydroxyl group is replaced by an ether linkage, resulting in a compound with the molecular formula C₅₄H₉₀O and a molecular weight of 755.29 g/mol . It is typically a colorless to pale yellow oil or solid, soluble in organic solvents but insoluble in water due to its hydrophobic nature . Critically, the ether bond confers resistance to hydrolysis by mammalian cellular enzymes, a property that fundamentally distinguishes it from its ester counterpart and enables its use as a non-metabolizable tracer in lipid research [1].

Why Cholesteryl Ether Cannot Be Substituted by Cholesteryl Esters or Other Analogs


Generic substitution fails because cholesteryl ethers exhibit fundamentally different biological stability, transfer kinetics, and biophysical properties compared to their closest analogs, particularly cholesteryl esters. While cholesteryl esters are hydrolyzable by cellular enzymes and can be metabolized, cholesteryl ethers are resistant to enzymatic hydrolysis, leading to intracellular accumulation [1]. In vivo and in vitro studies demonstrate that cholesteryl ethers and esters display divergent lipoprotein transfer rates and plasma clearance kinetics [2]. Furthermore, their phase transition temperatures and interactions with lipid membranes differ quantitatively, precluding simple interchange in formulation or tracer applications [3]. Therefore, selection between these compounds must be guided by specific quantitative performance metrics relevant to the intended application.

Cholesteryl Ether vs. Cholesteryl Ester: Quantitative Differentiation for Scientific Procurement


Biological Stability: Resistance to Enzymatic Hydrolysis vs. Cholesteryl Ester

Cholesteryl ethers demonstrate complete resistance to hydrolysis by mammalian cellular enzymes, whereas cholesteryl esters are readily hydrolyzed, releasing free cholesterol [1]. This differential stability is the foundational property enabling cholesteryl ethers to serve as non-metabolizable, cumulative uptake markers [1].

Lipid Metabolism Tracer Studies Cellular Uptake

Lipoprotein Transfer Kinetics: Reduced Transfer Rate in CETP-Positive Systems

In the presence of plasma cholesteryl ester transfer protein (CETP), cholesteryl ethers are transferred between lipoprotein fractions at approximately half the rate of their ester counterparts [1]. In direct in vitro assays, the rate of transfer of esters was about two times that of the ether [1].

Lipoprotein Metabolism CETP Activity Tracer Validation

Plasma Disappearance Rates: Lipoprotein-Specific Differential Clearance

When incorporated into HDL, cholesteryl ether exhibits plasma disappearance rates 24%-25% lower than the corresponding cholesteryl ester, indicating differential clearance. In contrast, when incorporated into LDL, the two compounds show identical plasma disappearance rates [1].

Lipoprotein Kinetics HDL LDL Metabolic Tracing

Phase Transition Temperature: Lower Isotropic Liquid to Cholesteric Transition

Cholesteryl oleyl ether undergoes an isotropic liquid to cholesteric phase transition at 29°C, which is significantly lower than the transition temperature of the corresponding cholesteryl ester, cholesteryl oleate [1]. This shift in phase behavior is characteristic of the ether linkage [1].

Liquid Crystals Phase Behavior Formulation Science

Membrane Interaction: Reduced Glucose Permeability Compared to Cholesterol

In liposomal membrane systems, cholesteryl methyl ether and cholesteryl ethyl ether reduce glucose permeability by 62% and 33%, respectively, relative to the effect of cholesterol [1]. Cholesteryl (2'-hydroxy)-3-ethyl ether is as effective as cholesterol in this assay [1].

Membrane Biophysics Liposomes Permeability

Synthetic Yield: Optimized Etherification Provides Defined Yield Ranges

A simple etherification method yields various cholesteryl ethers (hexyl, tetradecyl, oleyl) in the range of 55-70% [1]. Tritiated cholesteryl oleyl ether can be synthesized with both good chemical and radiochemical yields of 45% [1].

Chemical Synthesis Process Chemistry Radiolabeling

Cholesteryl Ether (CAS 2469-23-0): Key Application Scenarios Based on Quantitative Differentiation


Long-Term Cellular Uptake and Trafficking Studies (Lipoprotein and Drug Delivery)

Leveraging its complete resistance to enzymatic hydrolysis, cholesteryl ether is the tracer of choice for cumulative quantification of lipoprotein or lipid emulsion uptake over extended periods. Its stability prevents confounding efflux and metabolic recycling, providing an accurate cumulative marker of particle internalization [1]. This is particularly valuable in evaluating targeted drug delivery systems where long-term cellular residence time is a critical efficacy parameter.

Quantitative Biodistribution Studies of Liposomal Formulations

Cholesteryl ether (specifically [³H]cholesteryl hexadecyl ether) is established as a robust, non-exchangeable lipid marker for tracking the biodistribution of liposomes and lipid emulsions in vivo. Its stable incorporation and lack of metabolism allow for accurate quantification of carrier accumulation in target organs (e.g., liver, spleen) [2]. This application is directly supported by studies demonstrating its use in assessing hepatocyte-selective targeting efficiency [3].

Lipoprotein Metabolism Studies in Systems Lacking CETP Activity

Cholesteryl ethers serve as valid tracers for LDL cholesteryl ester metabolism in animal models (e.g., rats) that lack plasma cholesteryl ester transfer activity (CETA). In these systems, the plasma disappearance rates of cholesteryl ether and ester are identical for LDL, enabling researchers to accurately trace the lipoprotein's metabolic fate [4]. This scenario is crucial for studies focusing on LDL receptor-mediated clearance pathways.

Membrane Biophysics and Liposome Formulation Optimization

Specific cholesteryl ether derivatives, such as cholesteryl methyl ether and cholesteryl ethyl ether, are used to quantitatively modulate membrane permeability and ordering. Their defined, reduced effect on glucose permeability (62% and 33% of cholesterol's effect, respectively) compared to cholesterol itself allows for fine-tuning of liposomal membrane properties for controlled release applications [5]. This provides a quantitative basis for selecting an appropriate cholesterol analog in formulation science.

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